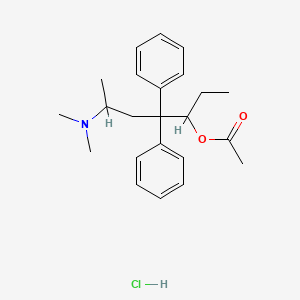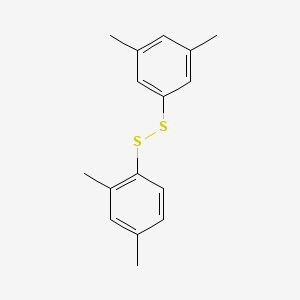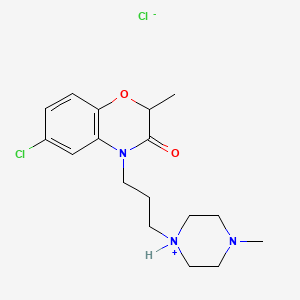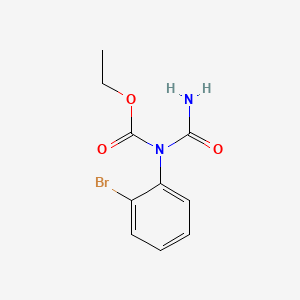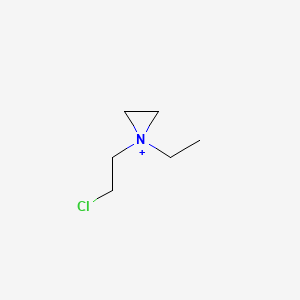
Aziridinium, 1-(2-chloroethyl)-1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridinium, 1-(2-chloroethyl)-1-ethyl- is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their significant strain due to the small ring size, which makes them highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridinium ion . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridines .
Industrial Production Methods
Industrially, aziridines are often produced from aminoethanol via two related routes. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of aminoethanol. Alternatively, the Wenker synthesis involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridinium, 1-(2-chloroethyl)-1-ethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes aziridinium ions highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Polymerization: Aziridinium ions can undergo ring-opening polymerization, which is useful in creating polyamines with various applications.
Common Reagents and Conditions
Common reagents for reactions involving aziridinium ions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions due to the high reactivity of the aziridinium ring .
Major Products
The major products of these reactions are often amines or other nitrogen-containing compounds, depending on the nucleophile used. For example, the reaction with an amine nucleophile can produce a primary amine and a new aziridinium moiety .
Applications De Recherche Scientifique
Aziridinium, 1-(2-chloroethyl)-1-ethyl- has several scientific research applications:
Medicinal Chemistry: Aziridinium ions are used in the synthesis of various pharmaceuticals, including chemotherapeutic agents like mitomycin C.
Biological Studies: Aziridinium derivatives are studied for their neurotoxic effects and their ability to deplete neurotransmitter stores, making them useful tools in neuroscience research.
Mécanisme D'action
The mechanism of action of aziridinium, 1-(2-chloroethyl)-1-ethyl- involves its high reactivity due to ring strain. The compound can readily undergo nucleophilic attack, leading to ring-opening and subsequent reactions. In biological systems, aziridinium derivatives can interact with neurotransmitter uptake systems, leading to the depletion of neurotransmitter stores and neurotoxic effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
63918-54-7 |
|---|---|
Formule moléculaire |
C6H13ClN+ |
Poids moléculaire |
134.63 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-ethylaziridin-1-ium |
InChI |
InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |
Clé InChI |
DSRFMKWOQKHUAB-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(CC1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


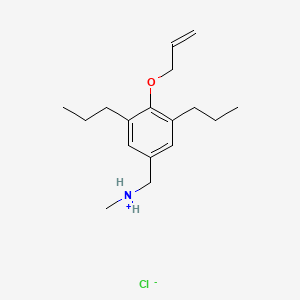

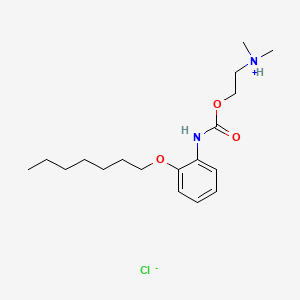
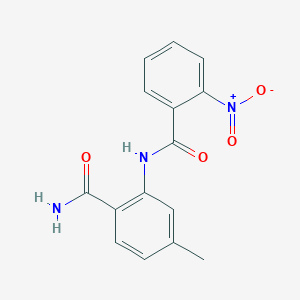
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
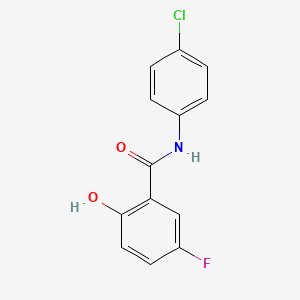
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
